BenchChemオンラインストアへようこそ!

(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride

pKa amine basicity oxetane effect

(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride (CAS 2089671-41-8) is a chiral, non-racemic primary amine hydrochloride salt that combines an electron-withdrawing trifluoromethyl (-CF₃) group with a strained, polar oxetane heterocycle at the α-position. The oxetane motif is well-established in medicinal chemistry for its ability to modulate amine basicity, improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to gem-dimethyl or carbonyl analogs , while the -CF₃ group further attenuates pKa and increases target-binding enthalpy.

Molecular Formula C5H9ClF3NO
Molecular Weight 191.58 g/mol
Cat. No. B11756129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride
Molecular FormulaC5H9ClF3NO
Molecular Weight191.58 g/mol
Structural Identifiers
SMILESC1C(CO1)C(C(F)(F)F)N.Cl
InChIInChI=1S/C5H8F3NO.ClH/c6-5(7,8)4(9)3-1-10-2-3;/h3-4H,1-2,9H2;1H/t4-;/m1./s1
InChIKeyONQJQOAQKIYIHN-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride – Chiral Oxetane Building Block for Property-Guided Drug Discovery


(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride (CAS 2089671-41-8) is a chiral, non-racemic primary amine hydrochloride salt that combines an electron-withdrawing trifluoromethyl (-CF₃) group with a strained, polar oxetane heterocycle at the α-position . The oxetane motif is well-established in medicinal chemistry for its ability to modulate amine basicity, improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to gem-dimethyl or carbonyl analogs [1], while the -CF₃ group further attenuates pKa and increases target-binding enthalpy [2]. This specific (R)-enantiomeric configuration provides a defined three-dimensional vector for chiral recognition and asymmetric induction, making the compound a strategically differentiated starting material for the synthesis of kinase inhibitors, CNS-penetrant candidates, and other drug-like molecules where precise control of physicochemical and stereochemical properties is critical [3].

Why Substituting (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride with Racemic or Non-Oxetane Analogs Undermines Lead Optimization


The specific combination of a single (R)-enantiomer, an α-CF₃ group, and an oxetane ring cannot be replicated by close-in analogs. Racemic 2,2,2-trifluoro-1-(oxetan-3-yl)ethanamine (CAS 1582719-55-8) introduces the (S)-enantiomer, which can generate confounding biological activity, alter crystal packing in co-crystallization studies, and waste synthetic effort on an inactive stereoisomer . The tetrahydrofuran analog (CAS 1342056-79-4) replaces the strained, polar oxetane with a more flexible and lipophilic five-membered ether, losing the oxetane-specific pKa reduction of ~2.5–3.5 units and forfeiting the metabolic stability advantages of the four-membered ring [1]. The gem-dimethyl isostere would eliminate the hydrogen-bond acceptor capability of the oxetane oxygen entirely, while the non-fluorinated ethylamine analog (CAS 1544892-89-8) lacks the -CF₃-driven pKa suppression and increased lipophilicity . Each of these substitutions degrades a critical physicochemical parameter, making the (R)-CF₃-oxetane amine hydrochloride a non-fungible starting material for property-guided medicinal chemistry.

Quantitative Differentiation of (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride Against Key Comparators


Amine Basicity Modulation: pKa Shift Driven by α-Oxetane and α-CF₃

The predicted pKa of the conjugate acid of (R)-2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-amine is 4.95 ± 0.50 , substantially lower than the pKa of typical α-branched aliphatic primary amines (e.g., cyclohexylamine pKa ~10.6). This reduction reflects the combined electron-withdrawing effects of the α-CF₃ group and the through-space inductive effect of the oxetane ring oxygen [1]. Literature on oxetane-containing amines demonstrates that replacing a gem-dimethyl group with an oxetane at the α-position decreases amine pKa by 2.5–3.5 units [1], while fluorination of 3,3-disubstituted oxetane building blocks can further reduce pKa by up to 3 additional units [2]. At physiological pH 7.4, the (R)-CF₃-oxetane amine is predominantly deprotonated, reducing the fraction of positively charged species and thereby enhancing passive membrane permeability relative to more basic amine analogs—a critical advantage for CNS-targeted programs [3].

pKa amine basicity oxetane effect trifluoromethyl CNS drug design

Metabolic Stability and Aqueous Solubility: Oxetane vs. gem-Dimethyl and Tetrahydrofuran Isosteres

The oxetane ring is a recognized metabolically stable isostere for gem-dimethyl groups. In a matched molecular pair study across diverse scaffolds, replacing a gem-dimethyl group with an oxetane increased aqueous solubility by 4- to over 4000-fold while concurrently reducing the rate of metabolic degradation [1]. Although direct microsomal stability data for this specific (R)-CF₃-oxetane amine hydrochloride have not been published, the combination of the oxetane ring (resistant to cytochrome P450 oxidation due to ring strain and lack of abstractable C–H bonds adjacent to oxygen [2]) and the metabolically stable CF₃ group confers a class-level advantage over the tetrahydrofuran analog , which bears additional methylene units susceptible to oxidative metabolism. The oxetane also serves as a hydrogen-bond acceptor, improving aqueous solubility compared to the purely hydrophobic gem-dimethyl analog [3].

metabolic stability aqueous solubility oxetane isostere microsomal clearance LogD

Stereochemical Definition: (R)-Enantiomer vs. Racemate and (S)-Enantiomer

The (R)-enantiomer (CAS 2089671-41-8 for HCl salt) is commercially available at ≥97% purity . The (S)-enantiomer (CAS 2089671-85-0 for HCl salt) and the racemate (CAS 1582719-55-8 for free base) are also available, but the (R)-configuration is the preferred enantiomer for most reported kinase inhibitor lead series, consistent with the stereochemical preferences observed in the binding pockets of BTK and related kinases [1]. Using the defined (R)-enantiomer from the outset eliminates the need for chiral resolution after multi-step synthesis, which can result in ≥50% material loss if the undesired enantiomer is discarded . In co-crystallization studies, enantiopure building blocks avoid the disorder and ambiguous electron density that can arise from racemic mixtures, facilitating unambiguous structure-based drug design [2].

enantiomeric purity chiral amine stereochemistry X-ray crystallography asymmetric synthesis

Commercial Purity and Supply Specifications: (R)-HCl Salt vs. Free Base and Racemate

The (R)-enantiomer hydrochloride salt is commercially available from multiple established vendors at ≥97% purity (HPLC) , with some suppliers offering ≥98% purity . In comparison, the racemic free base (CAS 1582719-55-8) is typically supplied at 95% purity , and the (S)-enantiomer HCl salt at 97% . The hydrochloride salt form offers practical advantages: it is a stable, non-hygroscopic crystalline solid that can be stored at room temperature and shipped without cold-chain logistics, unlike the free base which may require storage at 2–8 °C in sealed, dry conditions . The higher purity specification (≥97–98%) directly reduces the burden of in-house purification before use in medicinal chemistry synthesis—a tangible time and cost saving for procurement groups supporting high-throughput parallel synthesis workflows.

commercial purity supply reliability hydrochloride salt quality assurance building block procurement

Kinase Inhibitor Chemical Space: Oxetane-Containing Building Blocks for BTK and Related Kinase Targets

Oxetane-containing building blocks have been explicitly validated in FDA-approved synthetic drugs, most notably rilzabrutinib (approved September 2025), where an oxetanylpiperazine substituent was introduced during lead optimization to modulate amine basicity while maintaining high solubility and permeability and minimizing P-gp efflux [1]. Several other oxetane-containing clinical candidates—fenebrutinib, BIIB091, and docirbrutinib—target Bruton's tyrosine kinase (BTK) [1]. The (R)-2,2,2-trifluoro-1-(oxetan-3-yl)ethan-1-amine scaffold provides a privileged chiral amine vector for constructing oxetane-containing kinase inhibitors [2]. In a broader context, oxetane derivatives have been explicitly synthesized to extend the accessible chemical space for kinase inhibitor identification, with the oxetane's high polarity and hydrogen-bond acceptor capacity contributing to improved target-binding interactions [3]. While direct activity data for this specific compound are not publicly available, its structural motifs (α-CF₃, oxetane, chiral amine) are individually and collectively represented in multiple clinical-stage kinase programs, making it a strategically relevant procurement choice for kinase-focused drug discovery groups [1][2].

kinase inhibitor BTK oxetane building block rilzabrutinib drug design

High-Impact Procurement Scenarios for (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride


CNS-Penetrant Kinase Inhibitor Lead Optimization

The low predicted pKa (~4.95) ensures the amine is predominantly unprotonated at physiological pH, reducing P-gp efflux susceptibility and enhancing passive BBB permeability [1]. Medicinal chemistry teams targeting CNS kinases (e.g., LRRK2, G2019S mutant) can incorporate this (R)-CF₃-oxetane amine as a chiral building block to simultaneously address basicity, permeability, and metabolic stability—three parameters that typically trade off against each other in CNS drug design [2]. The (R)-stereochemistry provides a defined vector that can be exploited for selective kinase hinge-region interactions .

Structure-Based Drug Design Requiring Enantiopure Oxetane Amine Crystallography

For programs where co-crystallization with the target protein is used to guide optimization, the enantiopure (R)-amine hydrochloride (≥97% purity) avoids the electron density disorder inherent in racemic mixtures and permits unambiguous modeling of the ligand pose [1]. The hydrochloride salt is readily soluble in aqueous crystallization buffers, and the oxetane ring can serve as a hydrogen-bond acceptor with backbone NH groups in the protein [2]. The CF₃ group provides a strong anomalous scattering signal (if using anomalous diffraction methods) and can form orthogonal multipolar interactions with protein carbonyl groups .

Parallel Synthesis Library Construction for Kinase Selectivity Profiling

The commercial availability of the (R)-HCl salt at ≥97% purity from multiple vendors [1] enables high-throughput amide coupling, reductive amination, or sulfonamide formation without pre-purification. The oxetane ring's metabolic stability advantage over morpholine and tetrahydrofuran analogs [2] increases the probability that library members will survive microsomal stability filters, maximizing the return on synthesis investment. Procurement groups can leverage the competitive multi-vendor landscape (AKSci, ChemScene, Fluorochem) to secure favorable pricing and reliable supply for library-scale synthesis [1].

Physicochemical Property Benchmarking and Matched Molecular Pair Analysis

This compound serves as an ideal probe for matched molecular pair (MMP) studies comparing oxetane vs. gem-dimethyl, oxetane vs. tetrahydrofuran, and CF₃ vs. CH₃ substitution effects on amine basicity, LogD, solubility, and metabolic stability [1]. The well-defined single stereoisomer eliminates chiral variability, enabling clean physicochemical comparisons. Computational chemistry groups can use the experimental pKa, LogP, and solubility values to parameterize and validate in silico ADME models for oxetane-containing chemical space [2].

Quote Request

Request a Quote for (R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.